molecular formula C8H6BrNO2S B13107514 methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B13107514
M. Wt: 260.11 g/mol
InChI Key: KTXFTHROEROVGD-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the thienopyrrole family This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the bromination of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is primarily based on its ability to interact with specific molecular targets. The bromine atom and the thienopyrrole ring system play crucial roles in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate can be compared with other similar compounds in the thienopyrrole family:

    Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: Lacks the bromine atom, resulting in different reactivity and applications.

    Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Bromine atom is positioned differently, leading to variations in chemical behavior and biological activity.

    Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Another positional isomer with distinct properties.

Properties

Molecular Formula

C8H6BrNO2S

Molecular Weight

260.11 g/mol

IUPAC Name

methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

InChI

InChI=1S/C8H6BrNO2S/c1-12-8(11)6-5(9)7-4(10-6)2-3-13-7/h2-3,10H,1H3

InChI Key

KTXFTHROEROVGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CS2)Br

Origin of Product

United States

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